Carasinol D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Carasinol D can be synthesized through the acid-catalyzed epimerization of kobophenol A . This process involves the conversion of kobophenol A into Carasinol B, which can then be further transformed into this compound under specific acidic conditions .

Industrial Production Methods: The industrial production of this compound typically involves the extraction of the compound from the roots of Caragana sinica. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Carasinol D undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidative products.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.

Major Products Formed:

Oxidation: Quinones and other oxidative derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted stilbene derivatives.

Aplicaciones Científicas De Investigación

Carasinol D has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying polyphenol chemistry and reaction mechanisms.

Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mecanismo De Acción

Carasinol D exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the mitochondrial pathway and the death receptor pathway.

Comparación Con Compuestos Similares

Kobophenol A: A stilbene tetramer that can be converted into Carasinol D through acid-catalyzed epimerization.

Resveratrol: Another polyphenol with similar antioxidant and anti-inflammatory properties.

Piceatannol: A stilbene derivative with comparable biological activities.

Uniqueness of this compound: this compound is unique due to its complex tetrastilbene structure and its potent biological activities. Unlike other similar compounds, this compound has shown significant potential in both in vitro and in vivo studies, making it a promising candidate for further research and development .

Actividad Biológica

Carasinol D is a novel tetrastilbene compound isolated from the roots of Caragana sinica, a plant known for its medicinal properties. The compound has garnered attention due to its potential biological activities, which include antioxidant, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

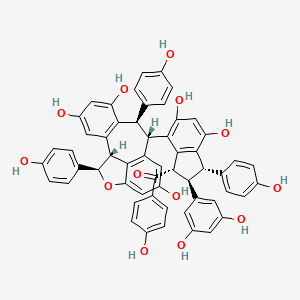

Chemical Structure and Properties

The structure of this compound was elucidated through various spectroscopic techniques, confirming its classification as a tetrastilbene. Its unique molecular configuration contributes to its diverse biological activities.

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₃₁H₂₈O₄ |

| Molecular Weight | 468.54 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antioxidant Activity

This compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Research Findings

A study demonstrated that this compound effectively scavenged free radicals in vitro, showing a dose-dependent relationship in its antioxidant capacity.

Anti-inflammatory Effects

Research indicates that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation. This property is particularly relevant in the context of chronic inflammatory diseases.

Case Study

In a model of induced inflammation, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

This compound has shown promising results in preclinical studies regarding its anticancer properties. It appears to induce apoptosis in various cancer cell lines while sparing normal cells.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Inhibition of proliferation |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : By neutralizing reactive oxygen species (ROS), this compound protects cellular components from oxidative damage.

- Anti-inflammatory Pathway : It inhibits NF-κB signaling, leading to decreased expression of inflammatory cytokines.

- Anticancer Mechanism : Through modulation of apoptotic pathways and cell cycle regulation, this compound selectively targets cancer cells.

Propiedades

IUPAC Name |

[(1S,2R,3S)-2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-7-[(1R,8R,9S,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-2,3-dihydro-1H-inden-1-yl]-(4-hydroxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H42O13/c57-30-9-1-25(2-10-30)44-46(29-17-34(61)19-35(62)18-29)54(55(68)27-5-13-32(59)14-6-27)53-51(44)41(66)24-42(67)52(53)49-39-21-37(64)23-43-48(39)50(56(69-43)28-7-15-33(60)16-8-28)38-20-36(63)22-40(65)47(38)45(49)26-3-11-31(58)12-4-26/h1-24,44-46,49-50,54,56-67H/t44-,45-,46-,49-,50-,54+,56+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPMWPNIUABDEG-AGLGVKMYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(C3=C2C(=CC(=C3C4C(C5=C(C=C(C=C5O)O)C6C(OC7=CC(=CC4=C67)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H]([C@@H](C3=C2C(=CC(=C3[C@H]4[C@@H](C5=C(C=C(C=C5O)O)[C@H]6[C@@H](OC7=CC(=CC4=C67)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H42O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.